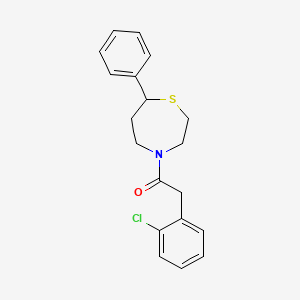

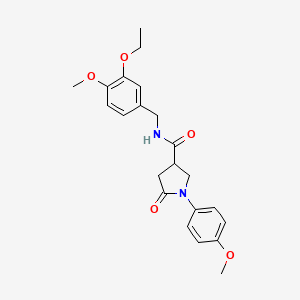

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

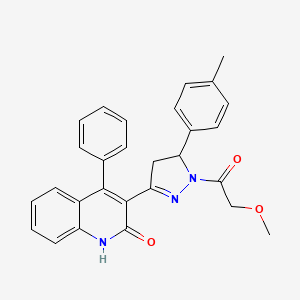

“N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C16H16N2S and a molecular weight of 268.38 . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzothiazoles, which includes N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of “N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine” consists of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Benzothiazoles, including N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . This process is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Physical And Chemical Properties Analysis

The density of “N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine” is predicted to be 1.225±0.06 g/cm3 . The boiling point is predicted to be 436.6±55.0 °C .Applications De Recherche Scientifique

Corrosion Inhibition

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine derivatives have shown significant efficacy in corrosion inhibition, particularly for mild steel in corrosive acid solutions. The compound, identified as an effective corrosion inhibitor, exhibits high inhibition efficiency, attributed to its ability to adsorb onto the metal surface, forming a protective barrier. This protective action is supported by both experimental studies and theoretical models, including quantum chemical calculations and molecular dynamics simulations, which elucidate the adsorption mechanism and the molecular orientation on metal surfaces. The adsorption follows the Langmuir adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the steel surface, primarily through chemisorption (Salarvand et al., 2017).

Catalysis in Organic Synthesis

In the realm of organic synthesis, N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine and its derivatives play a crucial role as intermediates in catalytic processes. For instance, they are involved in the CuI-catalyzed amination of aryl halides with guanidines or amidines, facilitating the synthesis of benzimidazoles, a class of compounds with significant pharmacological activities. This catalytic amination process exemplifies the utility of benzothiazole derivatives in constructing complex nitrogen-containing heterocycles, highlighting their importance in the development of new drugs and materials (Deng et al., 2009).

Antitumor Activities

Benzothiazole derivatives, including N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, exhibit potent antitumor activities against various cancer cell lines. Their mechanism of action, while not fully understood, is believed to involve biotransformation by cytochrome P450 enzymes, leading to active metabolites that selectively target tumor cells. These compounds have shown effectiveness in vitro against breast, ovarian, colon, and renal cancer cell lines, making them promising candidates for further drug development and cancer therapy research. The specific metabolic transformations, including N-acetylation and oxidation, play a significant role in their antitumor efficacy, underscoring the importance of metabolic studies in understanding their mechanism of action (Chua et al., 1999).

Security Ink Development

Additionally, certain benzothiazole derivatives have been explored for their unique photophysical properties, leading to applications beyond pharmaceuticals. For instance, the development of novel security inks utilizing the fluorescence and colorimetric properties of benzothiazole-based compounds. These applications exploit the ability of such compounds to undergo morphology-dependent fluorochromism, enabling their use in security and anti-counterfeiting measures. The reversible color changes induced by mechanical force or pH variations offer a versatile platform for creating secure and tamper-evident documents and packaging (Lu & Xia, 2016).

Propriétés

IUPAC Name |

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-9-14-15(12(11)2)18-16(19-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINHAMNLGKIBTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679510.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2679512.png)

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime](/img/structure/B2679514.png)

![N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679518.png)

![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)

![N-[2-Oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2679524.png)